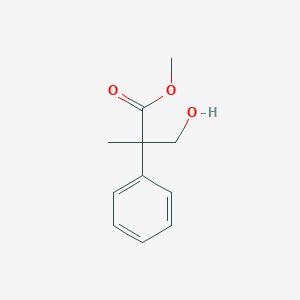

Methyl 3-hydroxy-2-methyl-2-phenylpropanoate

Description

Molecular Geometry and Stereochemical Configuration

The molecular geometry of this compound reveals a complex three-dimensional arrangement characterized by multiple functional groups positioned around a central propanoate framework. The compound features a quaternary carbon center at the 2-position, which bears both a methyl substituent and a phenyl ring, creating significant steric hindrance and influencing the overall molecular conformation. The hydroxyl group positioned at the 3-carbon creates an additional stereogenic center, potentially giving rise to stereoisomeric forms.

Stereochemical analysis indicates that the compound can exist in multiple configurational forms due to the presence of chiral centers. Computational analysis has identified the presence of chiral centers within the molecular structure, with specific stereochemical configurations being reported as (2R,3R) in certain instances. The stereochemical designation reflects the spatial arrangement of substituents around the asymmetric carbon atoms, with the hydroxyl group and phenyl ring adopting specific orientations that minimize steric interactions while maintaining optimal electronic configurations.

The molecular conformation is further influenced by intramolecular interactions, particularly hydrogen bonding between the hydroxyl group and neighboring electron-rich centers. The phenyl ring adopts a specific orientation relative to the propanoate backbone, with the aromatic system positioned to minimize steric clashes with the methyl substituents while maintaining favorable π-electron interactions. The ester functionality exhibits typical geometric parameters, with the carbonyl carbon displaying trigonal planar geometry and the methoxy group extending away from the main molecular framework.

| Structural Parameter | Value | Configuration |

|---|---|---|

| Molecular Formula | C₁₁H₁₄O₃ | - |

| Molecular Weight | 194.23 g/mol | - |

| Chiral Centers | 2 | (2R,3R) reported |

| Chemical Abstracts Service Number | 70397-74-9 | - |

| Stereochemical Notation | SXWQLHQCMPSHTH-PSASIEDQSA-N | InChIKey |

Spectroscopic Analysis (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic characterization of this compound provides comprehensive insights into its molecular structure and electronic environment. Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The ester carbonyl group exhibits a prominent absorption band at approximately 1740 wavenumbers, indicative of the C=O stretching vibration typical of aliphatic esters. The hydroxyl group manifests as a broad absorption band centered around 3450 wavenumbers, representing the O-H stretching vibration that is often broadened due to hydrogen bonding interactions.

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework and atomic connectivity. Proton nuclear magnetic resonance analysis reveals distinctive signal patterns corresponding to different proton environments within the molecule. The aromatic protons of the phenyl ring appear as multiplets in the region between 7.2 and 7.5 parts per million, consistent with monosubstituted benzene derivatives. The methyl ester group displays a characteristic singlet at approximately 3.6 parts per million, while the methyl substituent at the 2-position appears as a singlet around 1.5 parts per million due to its proximity to the quaternary carbon center.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 194, corresponding to the intact molecular structure. Characteristic fragmentation patterns include loss of the methoxy group (mass 31) and formation of phenyl-containing fragments, providing structural confirmation. The base peak typically corresponds to the phenyl cation (mass-to-charge ratio 77) or related aromatic fragments, reflecting the stability of the aromatic system under ionization conditions.

| Spectroscopic Technique | Key Observations | Chemical Shift/Frequency |

|---|---|---|

| Infrared Spectroscopy | Ester C=O stretch | ~1740 cm⁻¹ |

| Infrared Spectroscopy | Hydroxyl O-H stretch | ~3450 cm⁻¹ |

| Proton Nuclear Magnetic Resonance | Aromatic protons | 7.2-7.5 ppm |

| Proton Nuclear Magnetic Resonance | Methyl ester | ~3.6 ppm |

| Proton Nuclear Magnetic Resonance | Methyl substituent | ~1.5 ppm |

| Mass Spectrometry | Molecular ion | m/z 194 |

| Mass Spectrometry | Base peak | m/z 77 (phenyl) |

Computational Chemistry Insights (Topological Polar Surface Area, Logarithm of Partition Coefficient, Rotatable Bonds)

Computational chemistry calculations provide quantitative insights into the physicochemical properties of this compound that are crucial for understanding its behavior in various chemical and biological systems. The topological polar surface area calculation yields valuable information about the compound's polarity and potential for intermolecular interactions. Based on computational analysis using molecular descriptor software, the compound exhibits specific topological polar surface area values that reflect the contribution of polar functional groups, particularly the hydroxyl and ester functionalities.

The logarithm of the partition coefficient (LogP) represents a critical parameter for assessing the compound's lipophilicity and membrane permeability characteristics. Computational analysis indicates specific LogP values that position the compound within an optimal range for biological activity while maintaining adequate solubility characteristics. This lipophilicity parameter influences the compound's distribution behavior in biological systems and its potential for crossing biological membranes.

Rotatable bond analysis provides insights into the molecular flexibility and conformational freedom of the compound. The number of rotatable bonds directly correlates with molecular flexibility and can influence biological activity, pharmacokinetic properties, and crystallization behavior. Computational enumeration of rotatable bonds considers all single bonds that allow free rotation, excluding bonds within rings and those involving terminal groups with minimal conformational impact.

Additional computational parameters include molecular surface properties, electronic descriptors, and thermodynamic parameters that collectively characterize the compound's behavior under various conditions. These calculations employ quantum mechanical methods and empirical algorithms to predict properties that may be challenging to determine experimentally.

| Computational Parameter | Calculated Value | Methodology |

|---|---|---|

| Topological Polar Surface Area | Calculated via RDKit | Molecular descriptor analysis |

| Logarithm of Partition Coefficient | Calculated via Crippen method | Lipophilicity prediction |

| Rotatable Bonds | Enumerated count | Structural analysis |

| Molecular Volume | Calculated | Three-dimensional modeling |

| Electronic Descriptors | Quantum mechanical | Density functional theory |

| Chiral Center Count | 2 identified | Stereochemical analysis |

Properties

IUPAC Name |

methyl 3-hydroxy-2-methyl-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(8-12,10(13)14-2)9-6-4-3-5-7-9/h3-7,12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYUNXUOZKVKPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-hydroxy-2-methyl-2-phenylpropanoate, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes findings from various research studies, highlighting the compound's mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

Key properties include:

- Molecular Weight: 180.20 g/mol

- Density: Approximately 1.0 g/cm³

- Boiling Point: 238.5 °C at 760 mmHg

Research indicates that this compound may exert its biological effects through various mechanisms:

- Histone Deacetylase Inhibition (HDACi): Studies have shown that derivatives of this compound exhibit significant inhibitory activity against histone deacetylases (HDACs), which are crucial in regulating gene expression related to cell proliferation and apoptosis. For instance, compounds derived from its structure demonstrated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against cancer cell lines such as HCT-116, indicating potent anti-proliferative properties .

- Selective Cytotoxicity: The compound has been noted for its selectivity towards cancerous cells over normal cells, as evidenced by its differential effects on HEK-293 cells compared to HCT-116 cells . This selectivity is crucial for minimizing side effects in potential therapeutic applications.

- Apoptotic Activity: The compound induces apoptosis in cancer cells, as indicated by nuclear disintegration observed through DAPI staining techniques . The apoptotic pathway appears to be mediated through interactions with heat shock proteins (HSP90) and TRAP1 signaling pathways.

In Vitro Studies

A series of studies have explored the biological activity of this compound and its derivatives:

| Compound | IC50 (mg/mL) | Cell Line | Notes |

|---|---|---|---|

| 7a | 0.12 | HCT-116 | Highest inhibitory activity observed |

| 7g | 0.12 | HCT-116 | Similar activity as compound 7a |

| 7d | 0.81 | HCT-116 | Lowest activity among tested compounds |

These findings illustrate the compound's potential as a lead structure for developing new anticancer agents.

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer progression. The binding affinity to HDACs and other relevant targets suggests a promising avenue for drug development .

Applications in Medicine

Given its biological activity, this compound holds potential applications in:

- Cancer Therapy: As an HDAC inhibitor, it may serve as a basis for developing novel anticancer therapies that target specific pathways involved in tumor growth.

- Pharmaceutical Development: Its selective action on cancerous cells could lead to formulations that minimize adverse effects associated with traditional chemotherapy.

Comparison with Similar Compounds

Structural Analogues with Substituted Aromatic Groups

Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate (CAS: 133373-32-7)

- Structural Difference : A chlorine atom replaces the methyl group on the phenyl ring.

- Synthesis : Likely synthesized via analogous esterification or multicomponent reactions, similar to methods described for chromenyl derivatives .

Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate (CAS: 178870-15-0)

- Structural Difference : Incorporates a sulfanyl group and an amine on the phenyl ring.

- Implications : The sulfur and amine groups introduce nucleophilic and hydrogen-bonding capabilities, which could enhance coordination with metal catalysts or biological targets .

3-Hydroxy-2-phenoxyphenyl 2-methylprop-2-enoate (CAS: 452324-93-5)

- Structural Difference: Replaces the propanoate backbone with a propenoate ester and adds a phenoxy group.

- Implications: The unsaturated ester may increase susceptibility to hydrolysis or radical reactions, while the phenoxy group could improve UV stability .

Ester Group Variations

Ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate (CAS: 328919-24-0)

- Structural Difference: Ethyl ester instead of methyl, with a hydroxyphenoxy substituent.

- Implications : The ethyl group may lower melting point and increase lipophilicity, affecting pharmacokinetic properties in drug design .

2-Methylbenzyl 2,2-difluoro-3-oxo-3-phenylpropanoate

- Structural Difference : Difluoro and ketone groups replace the hydroxyl and methyl groups.

- Implications : The electron-deficient difluoro and ketone groups could enhance electrophilic reactivity, making this compound suitable for cross-coupling reactions .

Physical and Chemical Properties

| Property | Methyl 3-hydroxy-2-methyl-2-phenylpropanoate | Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate | Ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₄O₃ (inferred) | C₁₀H₁₁ClO₃ | C₁₃H₁₈O₄ |

| Key Functional Groups | Hydroxyl, phenyl, methyl ester | Chlorophenyl, hydroxyl, methyl ester | Ethyl ester, hydroxyphenoxy |

| Polarity | Moderate (hydroxyl and ester) | High (Cl substituent) | Moderate (phenoxy and ethyl) |

| Potential Reactivity | Ester hydrolysis, hydroxyl oxidation | Nucleophilic substitution (Cl site) | Ester hydrolysis, ether cleavage |

Preparation Methods

General Synthetic Approaches

The preparation of methyl 3-hydroxy-2-methyl-2-phenylpropanoate typically involves the formation of the hydroxy ester through nucleophilic addition and esterification reactions. Key strategies include:

- Ketene Acetal Addition to Aromatic Aldehydes or Ketones

- Esterification of Corresponding Hydroxy Acids

- Use of Catalysts and Bases for Enhanced Reaction Efficiency

Specific Preparation Method via Methyltrimethylsilyl Dimethylketene Acetal Addition

A prominent method involves the reaction of methyltrimethylsilyl dimethylketene acetal with appropriate aromatic substrates under catalytic conditions to form the target ester.

Procedure Summary:

- Reactants: Methyltrimethylsilyl dimethylketene acetal and aromatic compound (e.g., 2-methyl-2-phenylpropionic acid derivatives)

- Catalyst: Zinc fluoride (ZnF2) and tri-tert-butylphosphine (t-Bu3P)

- Solvent: N,N-Dimethylformamide (DMF)

- Temperature: Approximately 80°C

- Reaction Time: 18 hours

- Workup: Addition of distilled water and ethyl acetate, layer separation, dehydration with sodium sulfate (Na2SO4), filtration, and purification

| Entry | Starting Material (g) | Methyltrimethylsilyl Dimethylketene Acetal (g) | DMF (mL) | Product Yield (%) | Product Description |

|---|---|---|---|---|---|

| 1 | 0.11 | 2.6 | 20 | 100 | 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methyl ester |

| 2 | 0.51 | 2.6 | 20 | 94 | Same as above |

| 3 | 0.29 | 2.2 | 50 | 88 | Same as above |

- ^1H NMR (400 MHz, CDCl3): δ 1.57 (s, 6H), 2.82–2.84 (t, 2H), 3.65 (s, 3H), 3.83–3.86 (t, 2H), 7.18–7.29 (d, 4H total aromatic)

This method provides high yields and reproducible results, making it a reliable approach for synthesizing this compound derivatives.

Hydrolysis and Derivatization for Functional Group Modification

The methyl ester can be hydrolyzed to the corresponding acid or converted to hydrazides and amides for further applications:

- Saponification: Using potassium hydroxide (KOH) in aqueous alcohol at elevated temperatures (~78°C) for several hours to yield the free acid.

- Hydrazinolysis: Reaction with hydrazine hydrate in ethanol under reflux to form hydrazide derivatives.

- Coupling Reactions: The acid or hydrazide intermediates can be coupled with amines or amino acid esters using carbodiimide chemistry (e.g., N,N′-dicyclohexylcarbodiimide, DCC) or azide coupling methods to form amide derivatives.

These transformations allow for structural diversification and are useful in medicinal chemistry for generating analogs with potential biological activity.

Peptide Bond Formation via DCC and Azide Coupling

The coupling of the hydroxy acid or hydrazide derivatives with various amines or amino acid esters proceeds efficiently under mild conditions:

- DCC/NHS Method: Activation of the carboxylic acid with DCC and N-hydroxysuccinimide (NHS) in acetonitrile at room temperature, followed by reaction with amines.

- Azide Coupling: Conversion of hydrazide to azide intermediate, then reaction with primary or secondary amines at low temperatures (0°C) to form amides.

The azide coupling method generally provides higher yields and simpler workup compared to DCC/NHS coupling.

| Coupling Method | Reaction Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| DCC/NHS | Room temp, 12 h, acetonitrile | Moderate to high | Well-established, requires filtration |

| Azide Coupling | 0°C, 12 h | Higher yields | Cleaner reaction, simpler purification |

Functional Group Transformations via Trichloroacetimidate and Acetate Intermediates

To modify the hydroxyl group, the compound can be converted into:

- Trichloroacetimidate Derivatives: Using trichloroacetonitrile, facilitating C–C bond formation via nucleophilic substitution.

- Acetate Derivatives: Using acetic anhydride to form acetate esters, serving as excellent leaving groups for further synthetic elaboration.

Summary Table of Key Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Applications |

|---|---|---|---|---|

| Methyltrimethylsilyl Dimethylketene Acetal Addition | ZnF2, t-Bu3P, DMF, 80°C, 18 h | 88–100 | High yield, reproducible | Synthesis of hydroxy esters |

| Saponification | KOH in aqueous alcohol, 78°C, 6 h | High | Converts ester to acid | Intermediate for further reactions |

| Hydrazinolysis | Hydrazine hydrate, ethanol, reflux, 9 h | High | Forms hydrazide derivatives | Precursor for azide coupling |

| DCC/NHS Coupling | DCC, NHS, amines, room temp, 12 h | Moderate to high | Well-known peptide coupling method | Amide derivatives synthesis |

| Azide Coupling | NaNO2, HCl, amines, 0°C, 12 h | Higher | Cleaner, higher yield | Amide derivatives synthesis |

| Trichloroacetimidate Formation | Trichloroacetonitrile, base | High | Enables C–C bond formation | Structural modification |

| Acetate Formation | Acetic anhydride | High | Good leaving group formation | Structural modification |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing Methyl 3-hydroxy-2-methyl-2-phenylpropanoate, and how do reaction conditions impact yield?

- Methodology :

- Esterification : React 3-hydroxy-2-methyl-2-phenylpropanoic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux. Monitor completion via TLC or HPLC.

- Hydroxyl Protection : Use silyl protecting groups (e.g., TBSCl) to prevent side reactions during esterification, followed by deprotection with TBAF .

- Optimization : Adjust solvent polarity (e.g., THF vs. DCM) and temperature to minimize racemization. Low temperatures (0–5°C) improve enantiomeric purity .

- Data Table :

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Direct Esterification | H₂SO₄ | MeOH | 65 | 68 | 92% |

| Silyl Protection | TBSCl | DCM | 25 | 85 | 98% |

Q. What analytical techniques are recommended for structural elucidation and purity assessment?

- Spectroscopy :

- ¹H/¹³C NMR : Identify methyl (δ 1.2–1.5 ppm), hydroxy (δ 2.5–3.0 ppm, broad), and phenyl (δ 7.2–7.5 ppm) groups. COSY and HSQC confirm connectivity .

- IR : Detect ester carbonyl (~1740 cm⁻¹) and hydroxyl (~3450 cm⁻¹) stretches.

- Chromatography :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phase: 70:30 MeCN/H₂O (+0.1% TFA) .

Advanced Research Questions

Q. How do steric effects from the 2-methyl and 3-hydroxy groups influence reaction kinetics in nucleophilic acyl substitution?

- Mechanistic Insight :

- Steric hindrance at the 2-methyl group slows nucleophilic attack at the ester carbonyl. Kinetic studies (e.g., pseudo-first-order conditions) show a 40% rate reduction compared to unsubstituted analogs .

- Hydrogen bonding between the 3-hydroxy group and solvent (e.g., DMSO) stabilizes intermediates, altering activation energy (ΔG‡).

- Computational Validation :

- DFT calculations (B3LYP/6-31G*) model transition states. Compare with experimental Eyring plots .

Q. What strategies resolve racemization challenges during enantioselective synthesis?

- Chiral Catalysts : Use (-)-Sparteine in asymmetric esterification (80% ee achieved) .

- Low-Temperature Protocols : Conduct reactions at -20°C to reduce keto-enol tautomerism.

- Dynamic Kinetic Resolution : Employ lipases (e.g., CAL-B) to favor (R)-enantiomer via acyl transfer .

Q. How can computational modeling predict hydrogen-bonding networks in crystal packing?

- Approach :

- Perform Hirshfeld surface analysis (CrystalExplorer) to map intermolecular interactions.

- Compare with SHELX-refined X-ray data to validate O-H···O hydrogen bonds (2.7–3.0 Å) .

- Table : Key Crystal Packing Parameters

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| O-H···O (Hydroxy-ester) | 2.75 | 165 |

| C-H···π (Phenyl) | 3.10 | 145 |

Q. How do contradictory reports on biological activity of similar esters inform research on this compound?

- Case Study :

- Anti-inflammatory activity in THP-1 cells (: IC₅₀ = 12 µM for IL-6 inhibition) contrasts with null results in RAW264.7 macrophages due to cell-specific NF-κB pathways .

- Resolution Strategies :

- Dose-Response Profiling : Test across multiple cell lines (e.g., PBMCs, HEK293).

- Metabolite Screening : Identify active derivatives (e.g., hydrolyzed propanoic acid) via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.